2,2'-Bithiophene-5-carbothioamide
Overview
Description
2,2’-Bithiophene-5-carbothioamide: is an organic compound with the molecular formula C9H7NS3 and a molecular weight of 225.35 g/mol It is a derivative of bithiophene, which consists of two thiophene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene-5-carbothioamide typically involves the following steps:
Formation of Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units.
Introduction of Carbothioamide Group: The carbothioamide group can be introduced through the reaction of the bithiophene core with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiophene-5-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene-5-carbothioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2,2’-Bithiophene-5-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene-5-carbothioamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active thiophene derivatives . The compound may exert its effects through interactions with enzymes, receptors, or other cellular components, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbothioamide group.
2,2’-Bithiophene-5-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
5,5’-Dibromo-2,2’-bithiophene: Contains bromine substituents on the thiophene rings.
Uniqueness
2,2’-Bithiophene-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVIRFQRORPWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372404 | |
Record name | 2,2'-Bithiophene-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128275-04-7 | |
Record name | 2,2'-Bithiophene-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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